Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate
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Description
Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate is a synthetic compound with a molecular formula of C23H18N2O5S. It is commonly known as MBTBC and is used in scientific research for its potential pharmacological properties. In
Scientific Research Applications
- Metal-Organic Frameworks (MOFs) , including those based on this compound, have emerged as promising materials for biosensors. Their stability, tunable compositions, and high porosity make them excellent choices for detecting biomedical analytes selectively and sensitively. MOFs can be coupled with techniques such as electrochemical, fluorescence, and colorimetric methods to detect various analytes, paving the way for applications in clinical diagnostics, food safety monitoring, and disease control .
- MOFs, including those derived from this compound, can act as sorbents for extracting metal ions from environmental, biological, and food samples. Their porous structures allow efficient adsorption and preconcentration of metal ions, which is crucial for analytical purposes .
Biosensors and Biomedical Applications
Metal Ion Extraction
properties
IUPAC Name |
methyl 4-[[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-15-7-8-17-14(9-15)10-18(28-17)16-11-29-21(22-16)23-19(24)12-3-5-13(6-4-12)20(25)27-2/h3-11H,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCZRMNIBCHUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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